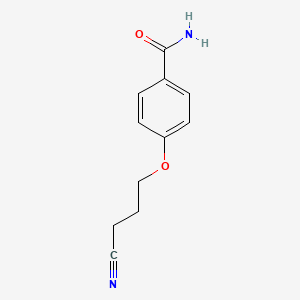

4-(3-CYANOPROPOXY)-BENZAMIDE

説明

Structure

3D Structure

特性

IUPAC Name |

4-(3-cyanopropoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-7-1-2-8-15-10-5-3-9(4-6-10)11(13)14/h3-6H,1-2,8H2,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSDRFMIQSCLQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)OCCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 3 Cyanopropoxy Benzamide and Analogous Structures

Retrosynthetic Analysis of the 4-(3-CYANOPROPOXY)-BENZAMIDE Moiety

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. amazonaws.com For this compound, two primary disconnection points are considered: the amide C-N bond and the ether C-O bond. This leads to two plausible synthetic routes.

Route A: This strategy involves the initial disconnection of the amide bond. This suggests that the target molecule can be synthesized from 4-(3-cyanopropoxy)benzoic acid and ammonia (or an ammonia equivalent). A further disconnection of the ether linkage in the benzoic acid intermediate points to 4-hydroxybenzoic acid and a suitable three-carbon precursor containing a cyano group, such as 4-halobutyronitrile.

Route B: An alternative approach is to first disconnect the ether linkage. This retrosynthetic step suggests that this compound can be formed from 4-hydroxybenzamide and a reactive 3-cyanopropyl derivative, such as a 3-cyanopropyl halide. This route is often more direct, as it builds the side chain onto a pre-formed benzamide (B126) core. A practical example analogous to this route involves the reaction of 4-hydroxybenzamide with 1-bromo-3-chloropropane, indicating the feasibility of attaching a functionalized propyl chain. prepchem.com

These two distinct pathways offer flexibility in the choice of starting materials and reaction conditions, allowing chemists to select the most efficient and practical approach based on substrate availability and desired reaction scale.

Classical and Modern Approaches to Amide Bond Formation in Benzamide Synthesis

The formation of the amide bond is one of the most fundamental and frequently performed reactions in organic chemistry, crucial for the synthesis of pharmaceuticals and other biologically active compounds. ucl.ac.ukresearchgate.net

The direct condensation of a carboxylic acid and an amine to form an amide is challenging due to the formation of a stable ammonium carboxylate salt. researchgate.net Consequently, the carboxylic acid moiety typically requires activation.

Classical methods involve converting the carboxylic acid into a more reactive derivative, such as an acid chloride or anhydride, which then readily reacts with an amine. nih.gov However, modern synthesis heavily relies on the use of coupling reagents that facilitate amide bond formation in a one-pot procedure under milder conditions. These reagents convert the carboxylic acid into a reactive intermediate in situ.

Common classes of coupling reagents include:

Carbodiimides: Reagents like N,N′-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. ucl.ac.uk DCC has the disadvantage of producing a poorly soluble dicyclohexylurea byproduct, making it less suitable for solid-phase synthesis. peptidescientific.com

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly effective and known for high chemoselectivity, favoring N-acylation over O-acylation. peptidescientific.com They are generally more soluble in organic solvents like DMF compared to uronium salts. sigmaaldrich.com

Aminium/Uronium Salts: Reagents like HBTU, HATU, and COMU are among the most efficient for amide bond formation. ucl.ac.ukpeptidescientific.com HATU (2-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) is particularly effective for difficult couplings due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group. peptidescientific.comsigmaaldrich.com COMU is noted for its high solubility, safety profile, and effectiveness with only one equivalent of base. acs.org

| Reagent Class | Example (Acronym) | Full Name | Key Characteristics |

|---|---|---|---|

| Carbodiimides | DCC | N,N′-Dicyclohexylcarbodiimide | Low cost; produces insoluble urea (B33335) byproduct (DCU), suitable for liquid-phase synthesis. peptidescientific.com |

| Carbodiimides | EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Forms a water-soluble urea byproduct, facilitating easier purification. ucl.ac.uk |

| Phosphonium Salts | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium Hexafluorophosphate | High reactivity and chemoselectivity; non-carcinogenic byproducts. peptidescientific.com |

| Aminium/Uronium Salts | HBTU | O-(Benzotriazole-N,N,N′,N′-tetramethyl-uronium-hexafluorophosphate) | Low racemization, high yield, and simple reaction conditions. peptidescientific.com |

| Aminium/Uronium Salts | HATU | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Very fast reaction kinetics, low racemization, and effective for sterically hindered substrates. ucl.ac.ukpeptidescientific.comsigmaaldrich.com |

| Aminium/Uronium Salts | COMU | (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) | Safer profile, highly soluble, and efficient with only one equivalent of base. acs.org |

Traditional amide synthesis methods often generate significant chemical waste from stoichiometric activating agents and solvents. ucl.ac.ukresearchgate.net In response, green chemistry principles are increasingly being applied to develop more sustainable amidation protocols.

Key green strategies include:

Catalytic Direct Amidation: This approach avoids stoichiometric activators by using catalysts to directly condense carboxylic acids and amines. Catalysts such as boric acid, ceric ammonium nitrate (CAN), and Brønsted acidic ionic liquids have been employed. acs.orgnih.govresearchgate.net These methods often proceed with the removal of water, the only byproduct. acs.org

Solvent-Free and Microwave-Assisted Reactions: Conducting reactions without a solvent or using microwave irradiation can dramatically reduce reaction times, energy consumption, and waste. nih.govresearchgate.net A solvent-free method using methoxysilanes as coupling agents has also been reported. rsc.org

Biocatalysis: Enzymes are being explored for amide bond formation, offering high selectivity and mild reaction conditions in aqueous environments. rsc.org This approach aligns with the growing demand for sustainable catalytic methods in the pharmaceutical industry. rsc.org

| Green Strategy | Methodology | Advantages |

|---|---|---|

| Catalytic Direct Amidation | Uses catalysts like boric acid or ionic liquids to directly couple acids and amines. acs.orgresearchgate.net | High atom economy (water is the only byproduct), catalyst can often be recycled. acs.org |

| Microwave-Assisted Synthesis | Employs microwave irradiation, often under solvent-free conditions, to accelerate the reaction. nih.gov | Rapid, efficient, environmentally friendly, and often results in high yields with simple product isolation. nih.gov |

| Biocatalysis | Utilizes enzymes in aqueous or low-water systems to catalyze amide bond formation. rsc.org | High specificity, mild conditions, and reduced environmental impact. rsc.org |

| Solvent-Free Reactions | Reactants are mixed and heated directly without a solvent, sometimes with a catalyst. researchgate.net | Eliminates solvent waste, simplifies workup, and reduces environmental issues. researchgate.net |

Introduction and Functionalization of the Cyanopropoxy Side Chain

The cyanopropoxy side chain is a critical component of the target molecule. Its introduction can be achieved through several synthetic strategies, primarily involving O-alkylation or the transformation of other functional groups.

The most direct method for forming the ether linkage is the O-alkylation of a phenolic precursor, a reaction typically accomplished via nucleophilic substitution. rsc.org In the context of this compound synthesis, this involves the reaction of 4-hydroxybenzamide with a three-carbon chain containing a cyano group and a leaving group.

A highly relevant synthetic precedent is the preparation of 4-(3-chloropropoxy)benzamide. prepchem.com In this procedure, 4-hydroxybenzamide is alkylated with 1-bromo-3-chloropropane in the presence of a base like potassium carbonate. prepchem.com To obtain the final cyanopropoxy derivative, the resulting chloro-intermediate would undergo a subsequent nucleophilic substitution with a cyanide salt, such as sodium or potassium cyanide.

This two-step sequence represents a robust and reliable method for introducing the desired side chain onto the benzamide scaffold. The choice of alkylating agent and reaction conditions is crucial for achieving high yields and minimizing side reactions.

An alternative to direct alkylation with a cyano-containing reagent is the use of sequential functional group transformations. rsc.orgyoutube.com This approach offers synthetic flexibility, allowing for the introduction of the cyano group at a later stage in the synthesis.

Possible transformation sequences include:

Alkylation followed by Cyanation: As described above, alkylating 4-hydroxybenzamide with a dihalopropane (e.g., 1-bromo-3-chloropropane) installs a haloalkoxy side chain. prepchem.com The terminal halide is then displaced by a cyanide ion to form the nitrile.

From an Alcohol Precursor: One could start by alkylating 4-hydroxybenzamide with a precursor containing a protected alcohol, such as 3-bromopropanol. After the ether linkage is formed, the alcohol is deprotected and then converted into the nitrile. This conversion can be a two-step process involving transformation of the alcohol into a good leaving group (like a tosylate or halide) followed by substitution with cyanide. youtube.com

From an Amide Precursor: It is also conceivable to install a side chain terminating in a primary amide group, which can then be dehydrated to the corresponding nitrile using reagents like thionyl chloride or phosphorus oxychloride.

Derivatization Strategies for Structural Modification and Analog Synthesis

The core structure of this compound offers multiple points for modification, enabling the synthesis of a wide array of analogs. These derivatization strategies are crucial for structure-activity relationship (SAR) studies, aiming to enhance potency, selectivity, and pharmacokinetic properties. Key modifications include introducing various substituents onto the benzene (B151609) ring and altering the amide nitrogen and the cyanopropoxy chain.

Substituent Variation on the Benzene Ring

The aromatic ring of this compound is a prime target for introducing substituents to modulate the electronic and steric properties of the molecule. A common synthetic strategy to achieve this is to start with appropriately substituted 4-hydroxybenzamide precursors. These precursors can be synthesized from the corresponding substituted 4-hydroxybenzoic acids.

The nature and position of the substituents on the benzene ring can significantly influence the biological activity of the resulting compounds. For instance, the introduction of electron-withdrawing groups like halogens (e.g., fluorine, chlorine) or electron-donating groups such as methoxy or methyl groups can alter the molecule's interaction with biological targets. The position of these substituents (ortho, meta, or para to the cyanopropoxy group) is also a critical determinant of activity.

A general synthetic route for introducing substituents on the benzene ring is outlined below:

Starting Material Selection: The synthesis begins with a commercially available or synthesized substituted 4-hydroxybenzoic acid.

Amidation: The carboxylic acid is converted to the corresponding benzamide. This can be achieved through various methods, such as conversion to an acid chloride followed by reaction with ammonia, or by direct coupling with an ammonia source using coupling agents.

O-Alkylation: The resulting substituted 4-hydroxybenzamide is then O-alkylated using a suitable 3-cyanopropylating agent, such as 4-chlorobutyronitrile or 4-bromobutyronitrile, in the presence of a base (e.g., potassium carbonate or sodium hydride) in an appropriate solvent (e.g., acetone, DMF).

Table 1: Examples of Benzene Ring-Substituted this compound Analogs

| Substituent (R) | Position | Starting Material |

| Fluoro | 2- or 3- | 2-Fluoro-4-hydroxybenzoic acid or 3-Fluoro-4-hydroxybenzoic acid |

| Chloro | 2- or 3- | 2-Chloro-4-hydroxybenzoic acid or 3-Chloro-4-hydroxybenzoic acid |

| Methyl | 2- or 3- | 2-Methyl-4-hydroxybenzoic acid or 3-Methyl-4-hydroxybenzoic acid |

| Methoxy | 2- or 3- | 2-Methoxy-4-hydroxybenzoic acid or 3-Methoxy-4-hydroxybenzoic acid |

Structure-activity relationship studies have shown that the introduction of a fluorine atom at the 2-position of the benzene ring can lead to compounds with good inhibitory activities against certain enzymes.

Modifications to the Amide Nitrogen and Cyanopropoxy Chain

Beyond the benzene ring, the amide nitrogen and the cyanopropoxy chain present further opportunities for structural diversification.

Modifications to the Amide Nitrogen:

Modifications to the Cyanopropoxy Chain:

The cyanopropoxy chain can be altered in several ways:

Chain Length: The length of the alkoxy chain can be varied by using different haloalkanenitriles (e.g., 3-chloropropionitrile for a 2-cyanoethoxy chain or 5-chlorovaleronitrile for a 4-cyanobutoxy chain) in the O-alkylation step.

Modification of the Cyano Group: The nitrile group is a versatile functional group that can be chemically transformed into other functionalities. researchgate.net For example:

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid or an amide.

Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride. researchgate.net

Cyclization: The nitrile group can participate in cycloaddition reactions to form heterocyclic rings, such as tetrazoles, by reacting with azides.

These modifications allow for the introduction of different functional groups that can alter the polarity, charge, and hydrogen bonding potential of the side chain, thereby influencing the compound's pharmacological profile.

Table 2: Examples of Amide and Cyanopropoxy Chain Modifications

| Modification | Reagents and Conditions | Resulting Functional Group |

| N-Alkylation | 4-(3-cyanopropoxy)benzoic acid, amine, coupling agent | Secondary or Tertiary Amide |

| Chain Length Variation | 4-hydroxybenzamide, haloalkanenitrile (variable length), base | 4-(ω-cyanoalkoxy)-benzamide |

| Nitrile Hydrolysis | Acid or base catalysis | Carboxylic Acid or Amide |

| Nitrile Reduction | LiAlH4 or other reducing agents | Primary Amine |

| Tetrazole Formation | Sodium azide, ammonium chloride | 5-substituted Tetrazole |

These derivatization strategies provide a robust platform for the synthesis of a diverse library of this compound analogs, facilitating the exploration of structure-activity relationships and the development of compounds with optimized properties.

Computational and Theoretical Investigations of 4 3 Cyanopropoxy Benzamide and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of molecules from first principles. These methods offer a detailed view of the electronic landscape of 4-(3-cyanopropoxy)-benzamide and its derivatives.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and equilibrium geometry of molecules. gaussian.comgoogle.comnih.gov For this compound and its analogues, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the most stable molecular conformation. nih.govresearchgate.net The geometry optimization process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. gaussian.com This provides crucial information on bond lengths, bond angles, and dihedral angles. For instance, studies on related benzamide (B126) derivatives reveal that the amide group can influence the planarity of the molecule. uva.nl The electronic structure, including the distribution of electron density and the nature of chemical bonds, is also elucidated through DFT. ajol.info

Table 1: Representative Optimized Geometrical Parameters for a Benzamide Analogue

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (aromatic) | 1.39 - 1.40 | - | - |

| C-O (ether) | ~1.37 | - | - |

| C=O (amide) | ~1.24 | - | - |

| C-N (amide) | ~1.35 | - | - |

| C-C-N (amide) | - | ~117 | - |

| O-C-C-C (propoxy) | - | - | Varies with conformation |

Note: The data presented are typical values for benzamide analogues and may vary for this compound.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. libretexts.orgmalayajournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scispace.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. researchgate.net For benzamide derivatives, the HOMO is often localized on the benzene (B151609) ring and the amide group, while the LUMO can be distributed over the entire molecule. sci-hub.setsijournals.com The presence of substituents, such as the cyanopropoxy group, can significantly influence the energies of these orbitals and thus the energy gap. tsijournals.com

Table 2: Calculated Frontier Orbital Energies and Energy Gaps for Benzamide and its Analogues

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzamide | -6.725 | -1.071 | 5.654 |

| Di-ortho-chloro-benzamide | -7.085 | -1.491 | 5.594 |

| Di-meta-chloro-benzamide | -7.293 | -1.838 | 5.455 |

| Di-para-chloro-benzamide | -5.548 | -1.741 | 3.807 |

Source: Data adapted from studies on benzamide and its derivatives. tsijournals.com

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.denih.govresearchgate.net The MEP map illustrates regions of positive and negative electrostatic potential on the molecular surface. uni-muenchen.de Red-colored regions indicate a negative potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. Conversely, blue-colored regions represent a positive potential, indicating electron-deficient areas that are prone to nucleophilic attack. nih.gov In benzamide analogues, the oxygen atom of the carbonyl group typically exhibits a strong negative potential, making it a likely site for hydrogen bonding and interaction with electrophiles. nih.gov The hydrogen atoms of the amide group, on the other hand, show a positive potential. The cyanopropoxy group in this compound would introduce additional features to the MEP map, with the nitrogen of the cyano group also presenting a region of negative potential.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and intermolecular interactions. nih.govinnovareacademics.innih.gov Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. ic.ac.uklibretexts.orglumenlearning.comrsc.org For a flexible molecule like this compound, which has several rotatable bonds in its cyanopropoxy chain, MD simulations can reveal the preferred conformations in different environments. nih.gov These simulations can also elucidate how the molecule interacts with other molecules, such as solvents or biological macromolecules. researchgate.netmdpi.com By analyzing the trajectories from MD simulations, one can identify stable conformations and the hydrogen bonding patterns that may occur, which is crucial for understanding its biological activity or material properties. nih.gov

In Silico Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure and properties. dergipark.org.tr

NMR (Nuclear Magnetic Resonance): Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predictions are valuable for assigning experimental NMR spectra and confirming the molecular structure. dergipark.org.tr

IR (Infrared): The vibrational frequencies of a molecule can be calculated using DFT. researchgate.net These computed frequencies, after appropriate scaling, can be compared with experimental FT-IR and Raman spectra to identify characteristic vibrational modes, such as the C=O and N-H stretching of the amide group and the C≡N stretching of the cyano group. nih.gov

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra of molecules. uva.nlacs.org These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. acs.org For benzamide derivatives, the absorption bands are typically in the UV region and are influenced by the substituents on the benzene ring. researchgate.net

Table 3: Predicted Spectroscopic Data for a Benzamide Analogue

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) | Aromatic protons: 7.0-8.0; Amide protons: ~8.5; Propoxy chain protons: 1.5-4.0 |

| ¹³C NMR | Chemical Shift (ppm) | Carbonyl carbon: ~168; Aromatic carbons: 115-160; Cyano carbon: ~118 |

| IR | Vibrational Frequency (cm⁻¹) | N-H stretch: ~3400; C=O stretch: ~1680; C≡N stretch: ~2250 |

| UV-Vis | λmax (nm) | ~240 - 280 |

Note: These are representative predicted values for a benzamide analogue and may differ for this compound. dergipark.org.trresearchgate.net

Advanced Computational Approaches for Structure-Function Relationships

Understanding the relationship between the structure of a molecule and its function is a primary goal in chemical and biological sciences. yale.edu Advanced computational approaches, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling and pharmacophore analysis, are employed to correlate the structural features of a series of compounds with their biological activity. nih.govnih.govtandfonline.commdpi.com For benzamide analogues, these methods have been used to identify the key structural requirements for their inhibitory activity against certain enzymes. nih.gov These studies can reveal the importance of specific functional groups, their spatial arrangement, and electronic properties for the desired function, thereby guiding the design of new, more potent analogues. nih.gov

Structure Activity Relationship Sar Studies and Rational Molecular Design Within the Benzamide Class

Elucidating Key Structural Motifs for Bioactivity Modulation

The bioactivity of benzamide (B126) derivatives is dictated by several key structural features. The benzamide core itself, comprising a benzene (B151609) ring attached to an amide group, is a foundational scaffold. ontosight.ai However, specific motifs and their arrangement are crucial for interaction with biological targets.

The Amide Linkage: The amide group is a critical motif, often irreplaceable for bioactivity. It frequently participates in hydrogen bonding with target enzymes or receptors. nih.gov For instance, in a series of potential ZNF207 inhibitors, replacing the amide with an ester group resulted in a complete loss of activity, highlighting the amide's essential role in forming hydrogen bonds with key amino acid residues. acs.org

Heterocyclic Moieties: The incorporation of heterocyclic rings is a common strategy to modulate the biological profile of benzamides. Pyridine-linked heterocycles attached to the carboxylic acid portion of amide compounds have been shown to enhance insecticidal or fungicidal activities. nih.gov Similarly, benzodioxane–benzamides have emerged as a promising class of inhibitors targeting the bacterial cell division protein FtsZ. nih.gov

| Key Motif | Role in Bioactivity | Example Target/Activity | Citation |

| Amide Group | Hydrogen bond formation | ZNF207 Inhibition | acs.org |

| Amidic Carbonyl | Hydrogen bonding with residues | Nematode Complex II Inhibition | mdpi.com |

| Pyridine-linked Heterocycle | Enhanced efficacy | Insecticidal/Fungicidal | nih.gov |

| Benzodioxane Ring | Scaffold for potent inhibition | FtsZ Inhibition | nih.govmdpi.com |

| Molecular Length | Potency determination | HDAC Inhibition | nih.govnih.gov |

| Hydrophobic Side Chain | Necessary hydrophobic interaction | ZNF207 Inhibition | acs.org |

Impact of Substituent Electronic and Steric Properties on Biological Response

The biological response of benzamide derivatives can be finely tuned by altering the electronic (electron-donating or electron-withdrawing) and steric (size and shape) properties of substituents on the aromatic rings.

Steric Effects: The size and placement of substituents are also critical. For certain mGluR5 negative allosteric modulators, large, sterically hindered, and hydrophobic groups on one of the rings contributed to improved activity. mdpi.com Conversely, for a class of LSD1 inhibitors, substitutions at the ortho- or meta-positions of the phenyl group were highly disfavored, whereas a wide variety of substituents at the para-position were well-tolerated. plos.org The length of N-alkyl substituents has also been shown to be important, with studies on tau aggregation inhibitors indicating that short N-alkyl chains are most compatible with inhibitory activity. nih.gov

| Substituent Property | Position | Effect on Biological Response | Example | Citation |

| Polar H-bond accepting | meta (5-) | Enhanced binding affinity | D4 Dopamine (B1211576) Receptor Ligands | nih.gov |

| H-bond donating/accepting | para (4-) | Enhanced binding affinity | D4 Dopamine Receptor Ligands | nih.gov |

| Fluorine atoms | General | Increased lipophilicity | General Benzamides | ontosight.ai |

| Methoxy group | General | Influences electronic properties | General Benzamides | ontosight.ai |

| Large, sterically hindered | Ring A | Improved activity | mGluR5 Modulators | mdpi.com |

| Ortho- or meta-substituents | Phenyl Ring | Disfavored for activity | LSD1 Inhibitors | plos.org |

| Short N-alkyl chains | N-substituent | Compatible with activity | Tau Aggregation Inhibitors | nih.gov |

Design Principles for Novel Benzamide Derivatives Based on SAR Data

The wealth of data from SAR studies has led to the formulation of several key principles for the rational design of new benzamide derivatives with improved therapeutic potential.

Bioisosteric Replacement: This principle involves substituting one part of a molecule with a chemical group that has similar physical or chemical properties (a bioisostere), with the goal of enhancing the compound's activity or improving its pharmacokinetic profile. A notable example is the replacement of a metabolically unstable alkyne linkage in mGluR5 antagonists with more stable amide or urea (B33335) functional groups. mdpi.com In another instance, a triazole ring was designed as a bioisostere for the amide group in potential anthelmintics. mdpi.com

Molecular Modification and Scaffolding: A common approach involves the systematic modification of a known active scaffold. nih.govnih.gov This can include altering the length of molecular linkers, varying substitutions on terminal rings, or applying the "combination principle," which involves merging structural features from different active compounds to create a new hybrid molecule. nih.govresearchgate.net

Structure-Based Design: This strategy relies on knowledge of the three-dimensional structure of the biological target. By understanding how a ligand binds, researchers can design new derivatives with modifications aimed at optimizing interactions within the target's binding pocket. This can involve adjusting linker length and hydrophilicity to enhance interactions with specific pockets or modifying parts of the molecule to improve occupation in hydrophobic regions. acs.org

Computational Design and Virtual Screening of Benzamide Analog Libraries

In modern drug discovery, computational methods are indispensable tools for accelerating the design and identification of new lead compounds. These in silico techniques are widely applied to the benzamide class.

Virtual Screening (VS): This computational technique is used in the early stages of drug discovery to search vast libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.com VS can be broadly categorized into ligand-based virtual screening (LBVS), which uses the properties of known active molecules, and structure-based virtual screening (SBVS), which utilizes the 3D structure of the target protein. mdpi.com For example, a pharmacophore model derived from active benzamide compounds was used as a virtual screening tool to identify novel analogs for treating tuberculosis. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR is a computational method that correlates the 3D structural properties of molecules with their biological activity. By building predictive models, researchers can understand which structural features are critical for activity and design new compounds with enhanced potency. bohrium.com These models have been successfully used to study benzamide analogues as inhibitors of targets like FtsZ and ROCK1. bohrium.comtandfonline.com

Molecular Docking and Dynamics: Molecular docking predicts the preferred orientation of a ligand when bound to a target, helping to elucidate key binding interactions. pensoft.net Following docking, molecular dynamics (MD) simulations can be run to analyze the stability of the ligand-protein complex over time. bohrium.comtandfonline.com These methods are crucial for understanding binding modes, rationalizing SAR data, and refining the design of new derivatives. bohrium.compensoft.net

| Computational Method | Application in Benzamide Design | Key Outcome | Citation |

| Virtual Screening (VS) | Searching compound libraries (e.g., ZINC15) for novel hits. | Identification of new and potent benzamide analogs. | mdpi.com |

| 3D-QSAR | Developing predictive models for bioactivity. | Understanding structural requirements for FtsZ and ROCK1 inhibition. | bohrium.comtandfonline.com |

| Pharmacophore Modeling | Creating models of essential features for activity. | Guiding the design of novel inhibitors. | bohrium.comtandfonline.com |

| Molecular Docking | Predicting ligand binding modes within a target. | Elucidating interactions and rationalizing SAR. | pensoft.net |

| Molecular Dynamics (MD) Simulation | Assessing the stability of ligand-target complexes. | Confirming stable binding and interactions over time. | bohrium.comtandfonline.compensoft.net |

Mechanistic Investigations into the Biological Activity of Benzamide Derivatives in in Vitro and Pre Clinical Models

Enzyme Inhibition Studies and Target Engagement Mechanisms

No published studies were identified that investigated the inhibitory activity of 4-(3-CYANOPROPOXY)-BENZAMIDE against the following enzymes:

Antimicrobial Research: Efficacy in Bacterial and Fungal Pathogen Models

Similarly, a thorough search of scientific databases yielded no information on the antimicrobial properties of this compound.

In Vitro Antifungal Activity

The benzamide (B126) scaffold is a recurring motif in compounds investigated for their antifungal properties. While direct studies on this compound are not extensively documented in publicly available research, the broader class of benzamide derivatives has demonstrated notable in vitro activity against a range of fungal pathogens.

One such derivative, 3-acetylbenzamide, isolated from an actinomycete, has shown significant antifungal activity against Candida albicans and Aspergillus niger, with a minimum inhibitory concentration (MIC) of 31.25 μg/ml for both. nih.gov Scanning electron microscopy revealed that this compound likely exerts its effect by causing damage to the fungal cell membrane and mycelium. nih.gov

Other research has explored the potential of benzimidazole-based fungicides, a related class of compounds, in controlling plant-pathogenic fungi like Fusarium oxysporum. nih.gov These findings underscore the potential of the benzamide chemical structure as a foundation for the development of new antifungal agents. Further investigation into the specific activity of this compound against various fungal species is warranted to determine its spectrum of activity and mechanism of action.

Anticancer Research: Cellular Mechanisms in Cell Line Models

Benzamide derivatives have been a focal point of anticancer research, with various analogues demonstrating cytotoxic and cytostatic effects in a range of cancer cell lines. The mechanisms underlying these effects are diverse and appear to be dependent on the specific structural modifications of the benzamide core.

One area of investigation is the role of benzamides as tubulin inhibitors. By targeting the colchicine (B1669291) binding site on tubulin, certain benzamide derivatives can disrupt microtubule polymerization, leading to mitotic blockade and subsequent apoptosis in cancer cells. nih.gov

Another explored mechanism is the induction of cell cycle arrest and apoptosis. For instance, the compound N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide has been shown to be cytotoxic to both androgen-dependent and -independent prostate cancer cell lines, with IC50 values ranging from 2.5 to 6.5 μM. nih.gov This compound was found to arrest the cell cycle in the G1 phase and induce apoptosis. nih.gov

Furthermore, some benzamide derivatives have been investigated for their ability to overcome multidrug resistance in cancer cells. The novel benzamide derivative, VKNG-2, has been shown to restore the efficacy of chemotherapeutic drugs in colon cancer cell lines by inhibiting the ABCG2 transporter, a protein that can efflux anticancer drugs from cells. mdpi.com

The anticancer potential of 3,4,5-trihydroxy-N-alkyl-benzamide derivatives of gallic acid has also been evaluated in HCT-116 colon cancer cells. orientjchem.orgresearchgate.net While these specific derivatives showed lower activity than the parent compound, gallic acid, the study provided insights into the structure-activity relationship of this class of compounds. orientjchem.org

Table 1: In Vitro Anticancer Activity of Selected Benzamide Derivatives

| Compound | Cancer Cell Line | Observed Effect | IC50 (µM) |

|---|---|---|---|

| N-(3-chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide | CWR-22 (Prostate) | Cytotoxicity, G1 phase arrest, Apoptosis induction | 2.5 |

| N-(3-chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide | PC-3 (Prostate) | Cytotoxicity, G1 phase arrest, Apoptosis induction | 2.5 |

| N-(3-chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide | DU-145 (Prostate) | Cytotoxicity, G1 phase arrest, Apoptosis induction | 6.5 |

Antiviral Research: Mechanisms in Viral Replication Models (e.g., HBV)

The antiviral properties of benzamide derivatives have been particularly noted in the context of the Hepatitis B virus (HBV). Research has focused on the ability of these compounds to interfere with the viral life cycle, specifically targeting the process of capsid assembly.

One of the key mechanisms of action for certain N-phenylbenzamide derivatives is the upregulation of the intracellular levels of APOBEC3G (A3G), a host cytidine (B196190) deaminase that has been shown to inhibit HBV replication. nih.govnih.gov For example, the derivative N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) demonstrated potent anti-HBV activity against both wild-type (IC50: 1.99 µM) and drug-resistant HBV (IC50: 3.30 µM). nih.govnih.gov

Another important class of anti-HBV benzamides are the sulfamoylbenzamide derivatives. These compounds act as pregenomic RNA (pgRNA) encapsidation inhibitors. google.com The encapsidation of pgRNA is an essential step for the reverse transcriptional replication of HBV DNA. By inhibiting this process, these compounds effectively block viral replication. google.com

These findings highlight the potential of the benzamide scaffold in the development of novel anti-HBV agents that act through mechanisms distinct from current therapies.

Table 2: In Vitro Anti-HBV Activity of a Benzamide Derivative

| Compound | Virus Strain | IC50 (µM) |

|---|---|---|

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) | Wild-type HBV | 1.99 |

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) | Drug-resistant HBV | 3.30 |

Antiparasitic Research: Activity Against Protozoan and Mycobacterial Models

While direct evidence for the antiparasitic and antimycobacterial activity of this compound is limited, the broader classes of benzamide and related benzimidazole (B57391) derivatives have shown promise in these areas.

In the realm of antiparasitic research, benzimidazole-based compounds have been a cornerstone for the development of drugs against various protozoan infections, including malaria, leishmaniasis, and trypanosomiasis. nih.gov Their mechanisms of action are varied, often targeting essential parasitic processes.

With regard to antimycobacterial activity, several classes of compounds containing the benzamide or related structures have been investigated. For instance, benzaldehyde- and salicylaldehyde-S-benzylisothiosemicarbazones have demonstrated moderate to high in vitro activity against Mycobacterium tuberculosis, Mycobacterium avium, and Mycobacterium kansasii. nih.gov Similarly, a series of 2,2'-dithiobis(benzamide) derivatives have been synthesized and tested for their in vitro antibacterial activity against Mycobacterium tuberculosis H37Rv, including strains resistant to common antitubercular drugs. nih.gov More recently, N-alkyl nitrobenzamides have also been explored for their antimycobacterial potential. mdpi.com

These studies suggest that the benzamide scaffold could be a valuable starting point for the design of novel agents targeting both protozoan and mycobacterial pathogens.

Ligand-Receptor Interaction Studies: Binding Affinity and Selectivity (e.g., Sigma Receptors)

A significant area of research for benzamide derivatives has been their interaction with sigma receptors, which are ubiquitously expressed in the body and are implicated in a variety of cellular functions and disease states. nih.gov In particular, a series of conformationally-flexible benzamide analogues have been evaluated for their binding affinity at both sigma-1 and sigma-2 receptors. nih.gov

These studies have revealed that certain analogues display high affinity and excellent selectivity for sigma-2 receptors over sigma-1 receptors. nih.gov This selectivity is a desirable characteristic for the development of molecular probes to study the function of sigma-2 receptors and for potential diagnostic imaging of tumors, where sigma-2 receptors are often overexpressed. nih.gov

In addition to sigma receptors, these benzamide analogues were also tested for their affinity at D2-like dopamine (B1211576) receptors (D2, D3, and D4). nih.gov One compound in the series was identified to have a high affinity for the D3 receptor (Ki value = 2nM) with moderate selectivity over the D2 receptor. nih.gov The affinity for sigma receptors was investigated in this context because many antipsychotic drugs that target dopamine receptors also exhibit binding to sigma receptors. nih.gov

The binding affinities of these compounds are typically determined through in vitro radioligand binding assays. nih.gov

Table 3: Binding Affinity of a Benzamide Analogue at Dopamine and Sigma Receptors

| Receptor | Binding Affinity (Ki) |

|---|---|

| Dopamine D3 | 2 nM |

Advanced Pre-clinical Models for Efficacy Assessment (e.g., Patient-Derived Organoids, Xenografts)

The evaluation of novel therapeutic compounds like this compound is increasingly reliant on advanced pre-clinical models that more accurately recapitulate the complexity of human diseases. Patient-derived organoids (PDOs) and patient-derived xenografts (PDXs) have emerged as powerful tools in this regard, particularly in oncology. researchgate.netnih.govnih.govnih.gov

Patient-derived organoids are three-dimensional cell cultures grown from a patient's own tissue, which can mimic the architecture and genetic profile of the original tumor. researchgate.net This allows for the in vitro testing of drug sensitivity on a personalized level. nih.gov PDOs are being optimized for drug screening to better correlate with patient responses to chemotherapies in diseases like metastatic colorectal cancer. nih.gov

Patient-derived xenografts involve the implantation of a patient's tumor into an immunodeficient mouse. nih.gov These models have been shown to retain the key characteristics of the original tumor, including its genetic and histological features, making them valuable for in vivo efficacy studies. nih.gov PDX models are being developed for a wide range of cancer types, including colorectal, glioblastoma, and breast cancer. nih.govnih.gov

While specific studies utilizing PDOs or PDXs to assess the efficacy of this compound are not yet prominent in the literature, these models represent the next frontier in the pre-clinical evaluation of this and other promising therapeutic agents.

Mechanistic Toxicology Studies at the Cellular and Biochemical Level

Understanding the toxicological profile of a new chemical entity is a critical component of its pre-clinical development. For benzamide derivatives, mechanistic toxicology studies at the cellular and biochemical level aim to identify any potential liabilities and to understand the compound's margin of safety.

One approach to assessing cellular toxicology is to evaluate the compound's effect on normal, non-cancerous cell lines. For example, the naphthoquinone derivative of benzamide, N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide, was shown to have no effect on the cell cycle progression of the HS-5 normal bone marrow cell line, suggesting a degree of selectivity for cancer cells. nih.gov

Acute toxicity studies in animal models can also provide valuable information. The benzamide derivative N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) was found to have a low acute toxicity in mice, with a reported LD50 of 448 mg/kg. nih.govnih.gov

Further mechanistic studies could involve investigating the compound's interaction with key cellular pathways and off-target effects. This could include examining its potential to inhibit essential enzymes, disrupt mitochondrial function, or induce oxidative stress. The biological activity of some related compounds, such as 1,4-naphthoquinones, is attributed to their ability to accept electrons and form radical anions, which can lead to the production of superoxide (B77818) and subsequent cellular damage. nih.gov A thorough toxicological evaluation of this compound would involve a battery of in vitro and in vivo assays to fully characterize its safety profile.

Crystallographic Analysis and Solid State Characteristics of Benzamide Structures

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a novel compound like 4-(3-CYANOPROPOXY)-BENZAMIDE, this method would be indispensable for elucidating its absolute structure.

The process would involve growing a high-quality single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is collected and analyzed.

From this data, key crystallographic parameters would be determined. These are presented in the theoretical data table below, based on common values for similar organic molecules.

| Parameter | Expected Value Range | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic geometric shape of the unit cell. |

| Space Group | P2₁/c, P-1, or P2₁2₁2₁ | Defines the symmetry elements present within the unit cell. |

| a (Å) | 10-20 | The length of one edge of the unit cell. |

| b (Å) | 5-15 | The length of a second edge of the unit cell. |

| c (Å) | 15-25 | The length of the third edge of the unit cell. |

| α (°) | 90 | The angle between the b and c axes (for monoclinic and orthorhombic systems). |

| β (°) | 90-110 | The angle between the a and c axes (variable in the monoclinic system). |

| γ (°) | 90 | The angle between the a and b axes (for monoclinic and orthorhombic systems). |

| Volume (ų) | 1500-2500 | The volume of the unit cell. |

| Z | 2 or 4 | The number of molecules per unit cell. |

| Calculated Density (g/cm³) | 1.2-1.4 | The theoretical density of the crystal. |

This data would provide an unambiguous confirmation of the molecular connectivity and conformation of this compound in the solid state.

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-Stacking

The solid-state packing of benzamide (B126) derivatives is heavily influenced by a network of non-covalent interactions. For this compound, the primary interactions would be hydrogen bonding and π-stacking.

The benzamide moiety is a classic hydrogen bond donor (the -NH₂ group) and acceptor (the carbonyl oxygen). It is highly probable that the molecules would form hydrogen-bonded dimers or chains. Specifically, the amide N-H protons would likely form strong hydrogen bonds with the carbonyl oxygen of a neighboring molecule. The terminal nitrile group (-C≡N) of the cyanopropoxy chain could also act as a weak hydrogen bond acceptor.

Hirshfeld Surface Analysis and Energy Framework Calculations

To quantitatively and qualitatively analyze the intermolecular interactions, Hirshfeld surface analysis would be employed. This technique maps the electron distribution of a molecule within a crystal, allowing for the visualization of close contacts between neighboring molecules. The surface is colored according to the normalized contact distance (dnorm), with red spots indicating contacts shorter than the van der Waals radii, which are indicative of strong interactions like hydrogen bonds.

2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For this compound, it is expected that O···H/H···O and N···H/H···N contacts, corresponding to hydrogen bonds, would be prominent. C···H/H···C contacts, representing van der Waals forces and potentially C-H···π interactions, would also contribute significantly.

Polymorphism and Crystal Engineering of Benzamide Forms

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a common phenomenon in benzamide derivatives. It is plausible that this compound could also exhibit polymorphism. Different polymorphs can arise from variations in crystallization conditions such as solvent, temperature, and cooling rate.

These different crystalline forms, while having the same chemical composition, can exhibit distinct physical properties, including melting point, solubility, and stability. The study of polymorphism is a critical aspect of crystal engineering, which aims to design and control the growth of crystals with desired properties. By understanding the intermolecular interactions at play, it may be possible to selectively crystallize a specific polymorph of this compound with optimized characteristics for a particular application.

While specific research on this compound is not extensively detailed in publicly available literature, its structural components—a benzamide group linked to a cyanopropoxy chain—suggest potential applications in materials science and agrochemistry. The benzamide moiety, in particular, is a well-studied scaffold known for its versatile functionalities. This article explores the potential roles of this compound based on the established properties and applications of benzamide derivatives in these advanced fields.

Applications in Advanced Materials Science and Agrochemical Research

The unique chemical structure of 4-(3-cyanopropoxy)-benzamide, featuring a rigid aromatic ring, a hydrogen-bonding amide group, and a flexible cyanopropoxy tail, makes it a candidate for investigation in both materials science and agrochemical research. The benzamide (B126) core provides a robust platform that can be integrated into larger molecular systems, while the cyano and amide functionalities offer specific sites for intermolecular interactions and potential biological activity.

Emerging Research Directions and Future Perspectives for 4 3 Cyanopropoxy Benzamide and Benzamide Chemistry

Integration of Artificial Intelligence and Machine Learning in Benzamide (B126) Research

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and development of benzamide-based therapeutics. ijettjournal.orgnih.gov These computational tools are being applied across the entire drug discovery pipeline, from target identification to lead optimization and even in predicting synthetic routes.

In the context of benzamide research, AI and ML algorithms can analyze vast datasets of chemical structures and their associated biological activities to identify novel benzamide scaffolds with high therapeutic potential. nih.gov For instance, machine learning models can be trained to predict the structure-activity relationships (SARs) of benzamide derivatives, guiding medicinal chemists in the rational design of more potent and selective molecules. nih.gov This data-driven approach can significantly reduce the time and cost associated with traditional trial-and-error methods. ijettjournal.org

Furthermore, AI is being employed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new benzamide compounds, as well as their potential toxicity. This allows for the early identification of candidates with unfavorable pharmacokinetic profiles, enabling researchers to focus on more promising leads. Generative AI models are also being explored for the de novo design of novel benzamide structures with desired pharmacological properties. nih.gov

The application of AI in synthesis planning is another exciting frontier. Machine learning algorithms can analyze the vast body of chemical reaction data to propose novel and efficient synthetic routes for complex benzamide architectures. nih.gov This can help overcome synthetic challenges and accelerate the production of new drug candidates for further testing.

| Application of AI/ML in Benzamide Research | Description | Potential Impact |

| Target Identification | Analyzing biological data to identify novel protein targets for which benzamide derivatives may be effective ligands. | Discovery of new therapeutic applications for benzamides. |

| Virtual Screening | Rapidly screening large virtual libraries of benzamide compounds to identify potential hits for a specific biological target. | Acceleration of the initial stages of drug discovery. |

| Predictive Modeling (SAR, ADME/Tox) | Building models to predict the biological activity, pharmacokinetic properties, and toxicity of novel benzamide derivatives. | More efficient lead optimization and reduced late-stage failures. |

| De Novo Drug Design | Generating novel benzamide structures with optimized properties for a specific target. | Creation of highly potent and selective drug candidates. |

| Synthetic Route Prediction | Proposing efficient and novel synthetic pathways for the synthesis of complex benzamides. | Overcoming synthetic challenges and reducing development time. |

Novel Synthetic Strategies for Complex Benzamide Architectures

The development of novel and efficient synthetic methodologies is crucial for expanding the chemical space of benzamide derivatives and enabling the synthesis of more complex and potent therapeutic agents. researchgate.net Traditional methods for amide bond formation often require harsh reaction conditions and the use of stoichiometric activating agents, leading to the generation of significant waste. rsc.org

Recent advances in synthetic organic chemistry have led to the development of more sustainable and efficient methods for benzamide synthesis. These include:

Catalytic Amidation Reactions: The use of transition metal catalysts or organocatalysts allows for the direct formation of amide bonds from carboxylic acids and amines under milder conditions, often with higher atom economy.

Flow Chemistry: Performing reactions in continuous flow reactors offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and the ability to readily scale up production. This is particularly relevant for the synthesis of active pharmaceutical ingredients (APIs).

Multicomponent Reactions (MCRs): MCRs allow for the construction of complex benzamide-containing molecules in a single step from three or more starting materials. mdpi.com This approach is highly efficient and allows for the rapid generation of diverse chemical libraries for biological screening. mdpi.com

C-H Activation: The direct functionalization of C-H bonds is a powerful strategy for the synthesis of complex benzamide derivatives. This approach avoids the need for pre-functionalized starting materials, leading to more concise and efficient synthetic routes.

These novel synthetic strategies are not only enabling the synthesis of previously inaccessible benzamide architectures but are also contributing to the development of more environmentally friendly and cost-effective manufacturing processes.

Exploration of New Biological Targets and Disease Areas for Benzamide Scaffolds

The versatility of the benzamide scaffold has led to its exploration against a wide range of biological targets and in various disease areas. researchgate.netresearchgate.net While benzamides have traditionally been associated with applications in areas such as antipsychotics and antiemetics, emerging research is uncovering their potential in a host of other therapeutic indications.

Researchers are actively investigating the potential of novel benzamide derivatives as:

Anticancer Agents: Benzamide-based compounds are being developed as inhibitors of various targets involved in cancer progression, including histone deacetylases (HDACs), poly(ADP-ribose) polymerase (PARP-1), and the Smoothened (Smo) receptor in the Hedgehog signaling pathway. nih.govresearchgate.netnih.gov

Antibacterial Agents: With the rise of antibiotic resistance, there is an urgent need for new antibacterial agents. Benzamide derivatives are being explored as inhibitors of bacterial cell division protein FtsZ, a novel and promising target for antibacterial drug discovery. nih.gov

Neuroprotective Agents: Novel benzamide derivatives are being investigated for their potential to treat neurodegenerative diseases like Alzheimer's and ischemic stroke. nih.govnih.gov For example, some benzamides have shown inhibitory activity against acetylcholinesterase (AChE) and β-secretase (BACE1), enzymes implicated in the pathology of Alzheimer's disease. nih.gov

Antiviral and Antifungal Agents: The broad biological activity of the benzamide scaffold extends to its potential use in combating infectious diseases caused by viruses and fungi. researchgate.net

The exploration of these new biological targets is often facilitated by computational methods such as molecular docking, which can help to predict the binding of benzamide derivatives to their target proteins and guide the design of more potent inhibitors. nih.gov

| Biological Target | Disease Area | Example of Benzamide Application |

| Histone Deacetylases (HDACs) | Cancer | Inhibition of HDACs can lead to cell cycle arrest and apoptosis in cancer cells. researchgate.net |

| Poly(ADP-ribose) polymerase-1 (PARP-1) | Cancer | PARP-1 inhibitors can be effective in treating cancers with specific DNA repair defects. nih.gov |

| Smoothened (Smo) Receptor | Cancer | Inhibition of the Hedgehog signaling pathway can be a therapeutic strategy for certain types of cancer. nih.gov |

| FtsZ | Bacterial Infections | Inhibition of this key cell division protein can lead to bacterial cell death. nih.gov |

| Acetylcholinesterase (AChE) and β-secretase (BACE1) | Alzheimer's Disease | Dual inhibition of these enzymes is a promising strategy for the treatment of Alzheimer's. nih.gov |

Advanced Pre-clinical Research Methodologies and Biomarker Discovery

The translation of promising drug candidates from the laboratory to the clinic is a major challenge in drug development. To improve the predictive value of preclinical research, more sophisticated and human-relevant models are being developed and utilized.

For benzamide-based drug candidates, advanced preclinical research methodologies include:

Genetically Engineered Mouse (GEM) Models: These models, which are engineered to mimic human diseases more accurately, are used to evaluate the efficacy and safety of new therapeutics. cancer.gov

Patient-Derived Xenografts (PDX): PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can provide a more personalized assessment of a drug's potential efficacy. cancer.gov

Three-Dimensional (3D) Cell Cultures: 3D cell culture systems, such as spheroids and organoids, better recapitulate the complex microenvironment of human tissues compared to traditional 2D cell cultures, providing more predictive data on drug efficacy and toxicity. mdpi.comcancer.gov

Advanced Imaging Techniques: In vivo imaging techniques like PET/CT and SPECT/CT are being used to monitor disease progression and the response to treatment with radiolabeled benzamide derivatives in real-time. cancer.govmdpi.com

In parallel with these advanced models, there is a strong focus on the discovery and validation of biomarkers. Biomarkers are measurable indicators of a biological state or condition and can be used to predict which patients are most likely to respond to a particular treatment. For benzamide-based therapies, biomarker discovery is crucial for enabling a more personalized medicine approach, ensuring that the right drug is given to the right patient.

Sustainability and Green Chemistry in Benzamide Development

The pharmaceutical industry is increasingly recognizing the importance of sustainability and is adopting the principles of green chemistry to minimize its environmental impact. jddhs.com This is particularly relevant to the synthesis of benzamides, where traditional methods can be resource-intensive and generate significant waste. rsc.org

Key principles of green chemistry being applied to benzamide development include:

Prevention of Waste: Designing synthetic routes that generate minimal waste is a primary goal. epa.gov

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. epa.gov

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, bio-based solvents, or supercritical fluids. rsc.orgjddhs.com

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption. jddhs.comepa.gov

Use of Renewable Feedstocks: Utilizing starting materials derived from renewable resources rather than depleting fossil fuels. epa.gov

Catalysis: Employing catalytic reagents in place of stoichiometric reagents to improve efficiency and reduce waste. epa.gov

By embracing these principles, the development and manufacturing of benzamide-based pharmaceuticals can become more environmentally friendly and economically viable. The development of biocatalytic methods for amide bond formation is a particularly promising area of research in this regard. rsc.org

Q & A

Q. How can researchers validate the target engagement of this compound in cellular models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。